2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one
Overview
Description
2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C12H16O. It belongs to the class of compounds known as indanones, which are bicyclic aromatic ketones. This compound is characterized by the presence of three methyl groups attached to the indanone core, making it a trimethyl derivative. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,4,7-trimethylindene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic ring.
Scientific Research Applications
2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Indanone: A simpler indanone without the trimethyl substitution.
2,3-Dihydro-1H-inden-1-one: Lacks the methyl groups present in 2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one.
4,7-Dimethyl-2,3-dihydro-1H-inden-1-one: Similar structure but with fewer methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4,7-trimethyl-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-7-4-5-8(2)11-10(7)6-9(3)12(11)13/h4-5,9H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSFHZJBTTWXIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2C1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454966 | |
Record name | 2,4,7-trimethyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89044-50-8 | |
Record name | 2,4,7-trimethyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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